

Preclinical Profile of AZD0424: A SRC/ABL Inhibitor in Solid Tumors

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Compound of Interest

Compound Name: AZD0424

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AZD0424 is an orally bioavailable small molecule that acts as a potent inhibitor of both SRC and ABL tyrosine kinases.[1] These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, invasion, and metabolism. In many cancer cells, these pathways are upregulated, making SRC and ABL attractive targets for anticancer therapies.[1] [2] Preclinical studies have explored the activity of **AZD0424** as a monotherapy and in combination with other targeted agents in various solid tumor models. This guide provides a comprehensive overview of the key preclinical findings, detailing experimental methodologies and presenting quantitative data for comparative analysis.

Mechanism of Action

AZD0424 exerts its antitumor effect by selectively inhibiting the kinase activity of SRC and ABL. [1] The non-receptor tyrosine kinase SRC is a key regulator of multiple cellular signaling processes.[3] By inhibiting SRC, **AZD0424** can disrupt these downstream pathways, leading to an inhibition of tumor cell proliferation and metastasis.[1] Preclinical evidence demonstrates that **AZD0424** potently inhibits the phosphorylation of SRC at tyrosine-419, a marker of its activation, with a cellular EC50 of approximately 100 nM.[4]

In Vitro Efficacy

The in vitro activity of **AZD0424** has been evaluated across a panel of cancer cell lines, demonstrating a range of sensitivities. While potent inhibition of SRC phosphorylation is observed broadly, the effect on cell viability is more varied.[3]

Table 1: In Vitro Activity of AZD0424 in Cancer Cell Lines

Cell Line	Cancer Type	Endpoint	IC50 / EC50	Citation
Multiple Cancer Cell Lines	Various	SRC Phosphorylation (Tyr419)	~100 nM	[3][4]
LS174t	Colorectal	Cell Viability	< 1 μ M	[4]
11 out of 16 Cell Lines Tested	Various	Cell Viability	> 5 μ M	[4]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

Experimental Protocols

Cell Viability Assays: Standard cell viability assays, such as those using tetrazolium-based reagents (e.g., MTT, WST) or ATP-based luminescence (e.g., CellTiter-Glo), were likely employed to determine the EC50 values for cell viability. In these assays, cancer cell lines are seeded in multi-well plates and treated with increasing concentrations of **AZD0424** for a specified period (e.g., 72 hours). The viability is then measured, and the data are normalized to untreated controls to calculate the EC50 values.

Western Blotting for SRC Phosphorylation: To determine the cellular EC50 for SRC inhibition, cancer cells are treated with varying concentrations of **AZD0424** for a defined time. Whole-cell lysates are then prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated SRC (Tyr419) and total SRC, followed by incubation with corresponding secondary antibodies. The signal is detected using chemiluminescence, and the band intensities are quantified to determine the concentration of **AZD0424** that results in a 50% reduction in SRC phosphorylation.[4]

In Vivo Efficacy

In vivo studies using xenograft models have been conducted to assess the antitumor activity of **AZD0424**. As a monotherapy, **AZD0424** has shown limited efficacy in inhibiting tumor growth in some models.[4] However, its potential is more pronounced when used in combination with other targeted therapies, such as MEK inhibitors.[3][5]

Table 2: In Vivo Activity of AZD0424 in Xenograft Models

Tumor Model	Treatment	Effect on Tumor Growth	Citation
HCT116 (Colorectal)	AZD0424 alone	No significant effect	[4]
DLD1 (Colorectal)	AZD0424 alone	No significant effect	[4]
HCT116 (Colorectal)	AZD0424 + Trametinib (MEK inhibitor)	Significant reduction compared to trametinib alone	[3][4][5]
DLD1 (Colorectal)	AZD0424 + Trametinib (MEK inhibitor)	No significant effect	[4][5]

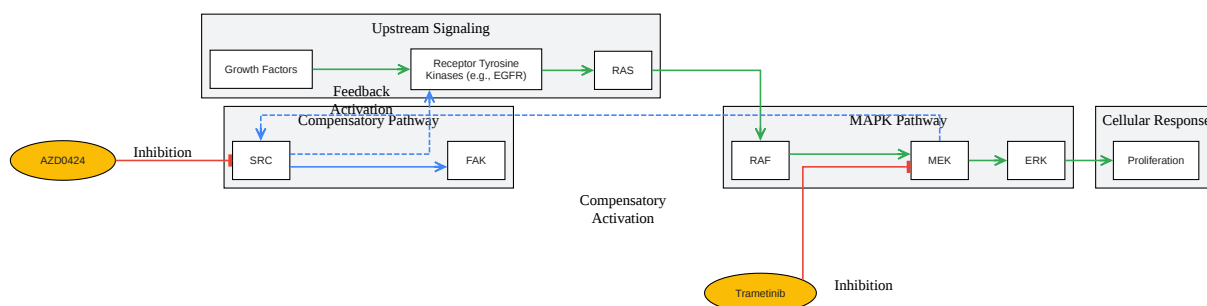
Experimental Protocols

Xenograft Tumor Models: Human cancer cell lines (e.g., HCT116, DLD1) are injected subcutaneously into immunocompromised mice. Once tumors reach a palpable size, mice are randomized into treatment groups. **AZD0424** is typically administered orally.[2] Tumor volumes are measured regularly using calipers. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess target inhibition.[5]

Combination Therapy and Signaling Pathways

A key finding from preclinical studies is the synergistic effect of **AZD0424** with MEK inhibitors in certain KRAS-mutant colorectal cancer models.[3][6] Treatment with MEK inhibitors like trametinib can lead to a compensatory activation of SRC, which can be abrogated by **AZD0424**. [3][6] This combination therapy has been shown to reduce compensatory activation of EGFR and FAK, leading to synergistic inhibition of cell viability.[3]

Signaling Pathway Diagrams



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Caption: Compensatory SRC activation upon MEK inhibition and the point of intervention for **AZD0424**.

Experimental Protocols

Reverse Phase Protein Array (RPPA): RPPA is a high-throughput antibody-based technique used to measure the abundance of specific proteins and phosphoproteins in cell lysates.[3] Cell lysates from treated and untreated cells are prepared and printed onto nitrocellulose-coated slides in a serial dilution. Each slide is then incubated with a specific primary antibody, followed by a detection antibody and signal amplification. The signal intensities are quantified to provide a profile of protein expression and phosphorylation changes in response to drug treatment, revealing insights into the signaling pathways affected.[4]

Clinical Context and Future Directions

While preclinical data, particularly in combination strategies, showed promise, a Phase I clinical trial of **AZD0424** as a monotherapy in patients with advanced solid tumors did not demonstrate clinical efficacy, with no objective responses observed.[7][8] The most common treatment-

related adverse events were nausea, fatigue, anorexia, and alopecia.[7] Despite the lack of single-agent activity, the preclinical rationale for combining **AZD0424** with other agents, such as MEK inhibitors, to overcome resistance mechanisms remains an area of interest.[3][6] Future research may focus on identifying predictive biomarkers to select patient populations most likely to benefit from SRC inhibition in a combination setting.

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References

- 1. Facebook [cancer.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. A first-in-human phase I study to determine the maximum tolerated dose of the oral Src/ABL inhibitor AZD0424 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancerresearchuk.org [cancerresearchuk.org]
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